molecular formula C20H23NO9 B12434152 Sutherlandin 5-trans-p-coumarate

Sutherlandin 5-trans-p-coumarate

Cat. No.: B12434152
M. Wt: 421.4 g/mol
InChI Key: JDEJUHBDYJVLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sutherlandin 5-trans-p-coumarate is a naturally occurring cyanogenic glycoside. It is a derivative of p-coumaric acid, which is a hydroxycinnamic acid commonly found in plants. This compound is known for its potential biological activities, including antioxidant and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sutherlandin 5-trans-p-coumarate can be synthesized through organic synthesis and purification techniques. The specific preparation method involves the extraction and isolation of certain natural plant materials, such as willow bark and mistletoe . The synthetic route typically includes the following steps:

    Extraction: Plant materials are subjected to solvent extraction to obtain crude extracts.

    Isolation: The crude extracts are then purified using chromatographic techniques to isolate this compound.

    Synthesis: The isolated compound can undergo further chemical reactions to enhance its purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. These processes are optimized to maximize yield and purity while minimizing costs and environmental impact. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Sutherlandin 5-trans-p-coumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Sutherlandin 5-trans-p-coumarate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry and as a precursor in the synthesis of other compounds.

    Biology: It is studied for its potential antioxidant and anti-inflammatory properties, which may have therapeutic applications.

    Medicine: Research is ongoing to explore its potential use in treating various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of natural products and as an ingredient in cosmetic formulations.

Mechanism of Action

The mechanism of action of Sutherlandin 5-trans-p-coumarate involves its interaction with various molecular targets and pathways. It exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

  • N-p-coumaroyl-N’-caffeoylputrescine
  • Apigenin 7-O-methylglucuronide
  • Astragalin
  • Nicotiflorin
  • Kaempferol 3-neohesperidoside
  • Rutin
  • Apigenin
  • Luteolin
  • Linalool-1-oic acid
  • Betulalbuside A
  • Ursolic acid

Uniqueness

Sutherlandin 5-trans-p-coumarate is unique due to its specific chemical structure and biological activities. Unlike other similar compounds, it possesses a cyanogenic glycoside moiety, which contributes to its distinct properties and potential therapeutic applications .

Properties

IUPAC Name

[3-cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO9/c21-8-7-13(10-28-16(24)6-3-12-1-4-14(23)5-2-12)11-29-20-19(27)18(26)17(25)15(9-22)30-20/h1-7,15,17-20,22-23,25-27H,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEJUHBDYJVLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC(=CC#N)COC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.